molecular formula C20H17F2N3O4S B6495902 N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946204-36-0

N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B6495902
CAS No.: 946204-36-0
M. Wt: 433.4 g/mol
InChI Key: GSJFSEXHYNRBLK-UHFFFAOYSA-N
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Description

This compound is a thiazole-based derivative featuring a 3,4-difluorophenyl carbamoyl group and a 3,5-dimethoxybenzamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and carboxamide coupling, as inferred from analogous synthetic pathways for structurally related thiazoles . The 1,3-thiazole core is critical for bioactivity, with substitutions (e.g., fluorine, methoxy groups) influencing solubility, metabolic stability, and target binding. Spectral characterization (IR, NMR, MS) confirms its structure, particularly the absence of νS-H bands (~2500–2600 cm⁻¹) and presence of νC=O (~1663–1682 cm⁻¹) and νNH (~3150–3414 cm⁻¹) vibrations, consistent with thiazole tautomers .

Properties

IUPAC Name

N-[4-[2-(3,4-difluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O4S/c1-28-14-5-11(6-15(9-14)29-2)19(27)25-20-24-13(10-30-20)8-18(26)23-12-3-4-16(21)17(22)7-12/h3-7,9-10H,8H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJFSEXHYNRBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiazole Derivatives

The compound’s uniqueness lies in its 3,4-difluorophenyl and 3,5-dimethoxybenzamide substituents. Key analogs include:

Compound ID Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Spectral Features Reference
Target Compound 3,4-difluorophenyl, 3,5-dimethoxy C₂₀H₁₇F₂N₃O₄S 433.43 νC=O: 1663–1682 cm⁻¹; νNH: ~3278–3414 cm⁻¹
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide 3-fluorophenyl, 3,5-dimethoxy C₂₀H₁₈FN₃O₄S 415.44 Similar νC=O; reduced fluorine substituents
N-(4-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide 3,4-dimethoxyphenyl, 3,5-dimethoxy C₂₂H₂₃N₃O₆S 469.50 Additional methoxy groups; νC=O shifted
N-[4-(2-{[(2,6-Difluorophenyl)methyl]amino}-2-oxoethyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide 2,6-difluorophenyl, 3,4-dimethoxy C₂₁H₁₉F₂N₃O₄S 447.46 Fluorine positional isomerism

Key Observations :

  • Methoxy Substitutions: The 3,5-dimethoxybenzamide moiety increases lipophilicity compared to non-substituted benzamides, which may influence membrane permeability .
Physicochemical and Spectral Comparisons
  • IR Spectroscopy :
    • Target Compound : Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism; νC=O at 1663–1682 cm⁻¹ aligns with carbamoyl and benzamide groups .
    • Analog () : Similar νC=O but lower νC-F intensity due to fewer fluorine atoms.
  • NMR Data :
    • 1H-NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) are consistent across analogs .
    • 13C-NMR : Thiazole carbons (δ 160–170 ppm) and carbonyl carbons (δ 165–175 ppm) show minimal variation, indicating structural rigidity .

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